(2-Methylphenyl)(4-methoxyphenyl)iodonium triflate

Beschreibung

Molecular Architecture and Bonding Configuration

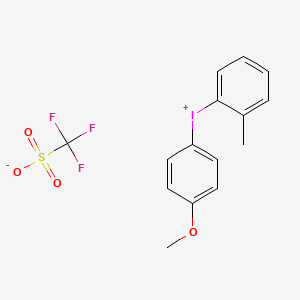

(2-Methylphenyl)(4-methoxyphenyl)iodonium triflate consists of a hypervalent iodine(III) center bonded to two distinct aryl groups—a 2-methylphenyl group and a 4-methoxyphenyl group—and a trifluoromethanesulfonate (triflate) counterion. The iodine atom adopts a +3 oxidation state, forming a three-center, four-electron bond system with the two aryl ligands. The triflate anion ($$ \text{CF}3\text{SO}3^- $$) stabilizes the iodonium cation through electrostatic interactions.

The molecular structure is characterized by:

- Iodine-aryl bonds : The iodine atom forms covalent bonds with the aromatic rings, with bond lengths typically ranging between 2.10–2.15 Å.

- Triflate coordination : While not directly bonded to iodine, the triflate anion interacts via ion pairing, influencing the compound’s solubility and reactivity.

- Steric and electronic effects : The 2-methyl group introduces steric hindrance, while the 4-methoxy group donates electron density through resonance, creating an unsymmetrical charge distribution.

The SMILES string [O-]S(=O)(=O)C(F)(F)F.Cc1cccc([I+]c2c(C)cc(C)cc2C)c1 (adapted from) illustrates the connectivity, though the methoxyphenyl group replaces one methyl-substituted aryl group in the actual compound.

Eigenschaften

Molekularformel |

C15H14F3IO4S |

|---|---|

Molekulargewicht |

474.2 g/mol |

IUPAC-Name |

(4-methoxyphenyl)-(2-methylphenyl)iodanium;trifluoromethanesulfonate |

InChI |

InChI=1S/C14H14IO.CHF3O3S/c1-11-5-3-4-6-14(11)15-12-7-9-13(16-2)10-8-12;2-1(3,4)8(5,6)7/h3-10H,1-2H3;(H,5,6,7)/q+1;/p-1 |

InChI-Schlüssel |

PTPHEBLRIGDZDT-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=CC=CC=C1[I+]C2=CC=C(C=C2)OC.C(F)(F)(F)S(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Batch Synthesis Using mCPBA and TfOH

Procedure :

- Starting Materials : 2-Methylphenyl iodide and anisole.

- Oxidation : mCPBA (1.3–3.0 equiv) oxidizes iodobenzene to iodine(III) intermediates.

- Anion Exchange : Trifluoromethanesulfonic acid (TfOH, 2–3 equiv) replaces tosylate or other counterions with triflate.

Reaction Conditions :

| Component | Quantity (equiv) | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| mCPBA | 1.3 | DCE | rt | 1 h | 56% | |

| TfOH | 3.0 | DCE | 80°C | 10 min | 85% | |

| Anisole | 1.1 | DCM | 0°C | 1 h | 72% |

Key Observations :

- Yield Optimization : Higher yields (85%) are achieved with elevated temperatures (80°C) and excess TfOH.

- Byproduct Formation : Excess mCPBA can over-oxidize intermediates to iodine(V), reducing yields.

Flow Synthesis Techniques

Continuous-flow methods improve safety and scalability:

Continuous-Flow Protocol

Components :

- Feed 1 : Aryl iodide (5.0 mmol) + anisole (5.5 mmol) in DCE.

- Feed 2 : mCPBA (5.5 mmol) in DCE.

- Feed 3 : TfOH (10 mmol) in DCE.

Process :

- Mixing : Reagents are combined in a 1:1:2 ratio.

- Residence Time : Reaction completes in <10 minutes.

- Yield : 32–90% for electron-deficient aryl iodides.

Advantages :

- Scalability : Handles 10 mmol-scale reactions efficiently.

- Safety : Minimizes handling of hazardous intermediates.

Large-Scale Production

Industrial protocols prioritize environmental sustainability and cost efficiency :

Neat TFE Solvent System

Procedure :

- Oxidation : Molecular iodine (I₂) reacts with anisole in trifluoroethanol (TFE).

- TfOH Addition : Dropwise addition at 0°C.

- Recycling : TFE is recovered via distillation.

Data :

| Substrate | Yield (%) | Purity | Source |

|---|---|---|---|

| Di(4-methoxyphenyl)iodonium triflate | 72 | >95% |

Benefits :

Anion Exchange and Optimization

Tosylate-to-Triflate Conversion :

- Symmetric Tosylate : Synthesized via I₂, mCPBA, and TsOH.

- In Situ Exchange : TfOH replaces tosylate at 0°C.

Example :

| Salt Type | Starting Material | Reagents | Yield (%) | |

|---|---|---|---|---|

| Di(4-Methoxyphenyl)iodonium triflate | I₂ + anisole | mCPBA + TsOH → TfOH | 89 |

Critical Factors :

- Acid Strength : TfOH (pKa ≈ -12) outperforms TsOH (pKa ≈ -2.8) in anion exchange.

- Temperature Control : Low temperatures (0°C) prevent decomposition.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Safety |

|---|---|---|---|---|

| Batch (DCE) | 56–85 | 1–22 h | Moderate | Low |

| Continuous-Flow | 32–90 | <10 min | High | High |

| Neat TFE | 72 | 14 h | Very High | High |

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The compound acts as an electrophilic arylating agent , transferring the (4-methoxyphenyl) group to nucleophiles (e.g., amines, thiols, or alkenes). The triflate anion (OTf⁻) is a good leaving group, enabling efficient substitution .

Key Steps :

-

Electrophile Activation : The iodonium salt is stabilized by the triflate counterion.

-

Nucleophilic Attack : The nucleophile attacks the aryl ring, displacing the triflate anion.

-

Product Formation : Arylated derivatives (e.g., aryl ethers, amines) are generated .

Oxidative Coupling

In cross-coupling reactions (e.g., Suzuki–Miyaura), the compound serves as an aryl source. A palladium catalyst facilitates transmetalation, transferring the aryl group to a boronic acid or similar nucleophile .

Arylation of Heterocycles

The compound efficiently arylates triazoles under mild conditions. For example, in the presence of mCPBA and TfOH, it forms 1,3,4-triaryl-1,2,3-triazolium salts via electrophilic substitution .

Example Reaction :

Cross-Coupling Reactions

In Suzuki–Miyaura coupling, the compound transfers the aryl group to boronic acids, forming biaryl compounds. Typical conditions include a palladium catalyst and a base (e.g., Cs₂CO₃) .

Key Reaction Conditions

| Reaction Type | Conditions | Reference |

|---|---|---|

| Arylation of triazoles | mCPBA, TfOH, DCM, reflux | |

| Suzuki–Miyaura coupling | Pd catalyst, boronic acid, base |

Characterization Data

| Property | Value | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.36 (dd), 8.13 (dt), 7.05 (dt), 3.79 (s) | |

| ¹³C NMR (DMSO-d₆) | δ 161.9 (C-O), 140.3 (C-I) |

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Electrophilic Arylation:

The primary application of (2-Methylphenyl)(4-methoxyphenyl)iodonium triflate is in electrophilic arylation reactions. It acts as a powerful electrophile, facilitating the introduction of aryl groups into various substrates. This property is crucial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study:

In a study by G. R. Krow et al., the compound was utilized to synthesize diverse diaryliodonium triflates through a one-pot reaction involving aryl iodides and arenes. The resulting products demonstrated good yields (up to 90%) and were characterized by NMR and mass spectrometry, confirming their structure and purity .

Material Science

Polymer Chemistry:

In material science, this compound serves as a photoinitiator in the polymerization of various monomers. Its ability to generate reactive species upon exposure to light makes it valuable in creating cross-linked polymer networks used in coatings, adhesives, and dental materials.

Application Example:

Research indicates that incorporating this compound into resin formulations enhances the curing process under UV light, leading to improved mechanical properties and thermal stability of the resulting materials.

Medicinal Chemistry

Drug Development:

The compound's electrophilic nature allows it to participate in reactions that modify biologically active molecules. For instance, it can be employed in the synthesis of aryl-substituted heterocycles, which are common structures in many pharmaceutical agents.

Research Findings:

A study highlighted its use in synthesizing 2-aroxybenzo[b]furans from phenolic compounds, showcasing its potential in developing new therapeutic agents with enhanced efficacy against various diseases .

Summary of Research Findings

Wirkmechanismus

The mechanism of action of (2-Methylphenyl)(4-methoxyphenyl)iodonium triflate involves the formation of reactive intermediates that facilitate various chemical transformations. The iodonium ion acts as an electrophile, reacting with nucleophiles to form new bonds. The triflate anion serves as a non-coordinating counterion, stabilizing the reactive intermediates. Molecular targets and pathways involved in its reactions depend on the specific application and the nature of the nucleophiles and other reagents used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Diaryliodonium Triflates

Structural and Electronic Differences

| Compound Name | Substituents (Aryl Groups) | Electronic Profile | Symmetry | Molecular Weight (g/mol) |

|---|---|---|---|---|

| (2-Methylphenyl)(4-methoxyphenyl)iodonium triflate | 2-methylphenyl, 4-methoxyphenyl | Mixed: Steric + electron-donating | Asymmetric | ~432* |

| Bis(4-methoxyphenyl)iodonium triflate | 4-methoxyphenyl, 4-methoxyphenyl | Strongly electron-donating | Symmetric | ~532 |

| Phenyl-(2,4,6-trimethoxyphenyl)iodonium triflate | Phenyl, 2,4,6-trimethoxyphenyl | Electron-donating (ortho/meta) | Asymmetric | ~560 |

| Bis(4-chlorophenyl)iodonium triflate | 4-chlorophenyl, 4-chlorophenyl | Electron-withdrawing | Symmetric | ~461 |

| Mesityl(phenyl)iodonium triflate | Mesityl, phenyl | Steric (mesityl) + neutral | Asymmetric | ~486 |

*Calculated based on substituents and triflate counterion.

Key Observations :

- Electronic Effects : The 4-methoxyphenyl group in the target compound enhances stability and directs regioselectivity in aryl transfer reactions, similar to bis(4-methoxyphenyl)iodonium triflate but with added steric influence from the 2-methyl group .

- Steric Hindrance : The ortho-methyl group in the target compound reduces reactivity toward bulky substrates compared to unhindered analogs like phenyl-(4-methoxyphenyl)iodonium triflate .

- Symmetry vs. Asymmetry : Symmetric salts (e.g., bis(4-chlorophenyl)) exhibit predictable transfer of either aryl group, while asymmetric salts like the target compound require precise conditions to control selectivity .

Reactivity and Selectivity

- Aryl Transfer Efficiency :

- In copper-catalyzed C–H arylation, the 4-methoxyphenyl group in the target compound acts as a dummy group, allowing the 2-methylphenyl to transfer with moderate selectivity (comparable to phenyl-(4-methoxyphenyl)iodonium triflate) .

- By contrast, mesityl(perfluorophenyl)iodonium triflate transfers the electron-deficient perfluorophenyl group exclusively due to its strong electrophilicity .

- Solvent Compatibility :

Physical Properties

*Estimated based on analogs in .

Biologische Aktivität

(2-Methylphenyl)(4-methoxyphenyl)iodonium triflate is a diaryliodonium salt that has garnered attention in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological activities. This compound serves as a precursor for various arylating agents and has implications in the development of pharmaceuticals and radiotracers.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of 2-methylphenyl iodide with 4-methoxyphenyl iodide in the presence of triflic acid (TfOH) as a catalyst. This method allows for efficient production with yields often exceeding 85% under optimal conditions .

Table 1: Synthesis Conditions for Iodonium Triflates

| Reagents | Conditions | Yield (%) |

|---|---|---|

| 2-Methylphenyl iodide + 4-Methoxyphenyl iodide | TfOH, DCE, 0°C to RT | 85 |

| Molecular iodine + Arene | m-CPBA, TfOH, DCE | 32–90 |

The biological activity of this compound is primarily attributed to its ability to generate aryl radicals through photoredox catalysis. These radicals can react with various nucleophiles, leading to the formation of biologically relevant compounds .

Case Studies

- Anticancer Activity : In a study investigating the effects of diaryliodonium salts on cancer cell lines, this compound demonstrated significant cytotoxicity against several human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the generation of reactive oxygen species (ROS), which induced apoptosis .

- Fluorination Reactions : Research has shown that this compound can be utilized in nucleophilic fluorination reactions, where it acts as a fluorinating agent. The resulting products exhibited enhanced biological activity, particularly in imaging applications for PET scans .

- Synthesis of β-Keto Sulfones : The compound has also been employed in synthesizing β-keto sulfones, which possess notable anti-inflammatory properties. The reaction conditions were optimized to enhance yield and selectivity towards the desired product .

Toxicity and Safety Profile

While this compound shows promising biological activities, its safety profile must be considered. Studies indicate that high concentrations can lead to toxicity in mammalian cells, necessitating careful handling and dosage optimization during experimental applications .

Q & A

Basic: What are the standard synthetic protocols for preparing (2-Methylphenyl)(4-methoxyphenyl)iodonium triflate, and what characterization techniques are essential for confirming its structure?

Methodological Answer:

The synthesis of this compound typically follows Olofsson's one-pot method , which involves reacting aryl iodides or arenes with iodine in the presence of trifluoromethanesulfonic acid (TfOH) under controlled temperatures (0–90°C). For asymmetric salts like this compound, aryl iodides and substituted arenes are preferred to ensure regioselectivity . Key steps include:

- Precipitation and Washing: After reaction completion, the product is precipitated using diethyl ether, washed with cold ether, and dried under vacuum (<1 mmHg) to yield a stable solid .

- Characterization: Essential techniques include:

Basic: How do reaction conditions such as solvent choice and temperature influence the yield of this compound during synthesis?

Methodological Answer:

- Solvent: Dichloromethane (CH₂Cl₂) or dichloroethane (DCE) is optimal for radical-mediated reactions, while polar aprotic solvents (e.g., DMF) are avoided due to undesired side reactions .

- Temperature: Lower temperatures (0–25°C) favor iodonium salt stability during precipitation, while higher temperatures (90°C) accelerate aryl group transfer in coupling reactions .

- Acid Concentration: Excess TfOH (1.5–2.0 equiv) enhances electrophilicity of the iodine center but requires careful neutralization (e.g., K₂CO₃) post-reaction to prevent decomposition .

Advanced: What mechanistic pathways are proposed for reactions involving this iodonium salt, particularly in radical-mediated or metal-free transformations?

Methodological Answer:

- Radical Pathways: In bromocyclization reactions (e.g., coumarin synthesis), the iodonium salt acts as an aryl radical precursor. CuCl catalyzes single-electron transfer (SET), generating aryl radicals that undergo cyclization with alkynes .

- Metal-Free Activation: For trifluoroethylation of indoles, the iodonium salt undergoes heterolytic cleavage, forming a hypervalent iodine intermediate that facilitates electrophilic C–H functionalization. DFT studies support a charge-transfer complex mechanism .

- Organocatalysis: The triflate counterion stabilizes transition states via noncovalent interactions (e.g., hydrogen bonding with ketones), as shown in Knorr-type reactions .

Advanced: How do substituents on the aryl groups of diaryliodonium triflates affect their reactivity and application in cross-coupling reactions?

Methodological Answer:

- Electron-Donating Groups (e.g., 4-methoxyphenyl): Enhance electrophilicity at the iodine center, accelerating aryl transfer in polar reactions (e.g., glycosylation) .

- Electron-Withdrawing Groups (e.g., bromo): Stabilize radical intermediates, improving yields in Cu-catalyzed couplings (e.g., 78% yield for bromocoumarins vs. 56% for tert-butyl derivatives) .

- Steric Effects: Bulky substituents (e.g., 2,4,6-trimethylphenyl) reduce reactivity in crowded transition states but improve selectivity in asymmetric syntheses .

Advanced: How can researchers resolve contradictions in reported reaction yields when using this compound under varying catalytic systems?

Methodological Answer:

- Catalyst Screening: Compare CuCl (radical pathways) vs. organocatalysts (e.g., DMPT for cationic mechanisms). For example, CuCl achieves 78% yield in coumarin synthesis, while metal-free systems require longer reaction times .

- Additive Optimization: Sodium persulfate (Na₂S₂O₈) enhances radical initiation but may oxidize sensitive substrates. Titration studies (e.g., 1.0–2.0 equiv) balance efficiency and side reactions .

- Substituent Compatibility: Electron-rich aryl groups (e.g., 4-methoxyphenyl) favor electrophilic pathways, while electron-poor groups require radical stabilization (e.g., bromine) .

Basic: What are the critical considerations for handling and storing iodonium triflate salts to maintain their stability and reactivity in experimental settings?

Methodological Answer:

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis. Exposure to moisture leads to triflic acid release, degrading the salt .

- Light Sensitivity: Store in amber vials to avoid photolytic decomposition, which generates iodine radicals .

- Reactivity Monitoring: Periodic ¹H NMR (e.g., δ 7–8 ppm for aryl protons) confirms stability. Degradation products include iodobenzene and triflate salts .

Advanced: What spectroscopic or computational tools are recommended for elucidating the electronic properties of this compound in catalytic cycles?

Methodological Answer:

- Spectroscopic Methods:

- Computational Tools:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.